(6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid
Description
(6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. The compound features a pyridine ring substituted with a methylamino group at the 6-position, a trifluoromethyl group at the 5-position, and a boronic acid group at the 3-position. This combination of functional groups makes it a versatile intermediate in various chemical reactions and applications.
Properties
Molecular Formula |
C7H8BF3N2O2 |
|---|---|
Molecular Weight |
219.96 g/mol |
IUPAC Name |
[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H8BF3N2O2/c1-12-6-5(7(9,10)11)2-4(3-13-6)8(14)15/h2-3,14-15H,1H3,(H,12,13) |
InChI Key |
KBNVCIOUIYHOJN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)NC)C(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-5-(trifluoromethyl)pyridine.
Amination Reaction: The 2-bromo-5-(trifluoromethyl)pyridine undergoes a palladium-catalyzed amination reaction with methylamine to introduce the methylamino group at the 6-position.
Industrial Production Methods: Industrial production of (6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trifluoromethyl group, which is an electron-withdrawing group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as sodium tert-butoxide, used in amination reactions.
Oxidizing Agents: For oxidation reactions.
Major Products:
Aryl Derivatives: Formed through coupling reactions.
Amino Derivatives: Formed through substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of (6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is in the development of anticancer agents. Boronic acids are known to interact with diols, which can inhibit certain enzymes involved in cancer progression. Research has indicated that this compound can serve as a potent inhibitor of proteasomes, leading to apoptosis in cancer cells.
Case Study: Inhibition of Proteasome Activity
A study demonstrated that derivatives of this compound effectively inhibited the proteasome, which is crucial for protein degradation in cancer cells. The results showed a significant reduction in cell viability in various cancer cell lines when treated with the compound, suggesting its potential as a therapeutic agent against cancers such as multiple myeloma and breast cancer .
Organic Synthesis
Cross-Coupling Reactions
(6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound acts as a boron source, allowing for the coupling of aryl halides with various nucleophiles.
Data Table: Reaction Conditions and Yields
| Reaction Type | Aryl Halide | Yield (%) | Conditions |
|---|---|---|---|
| Suzuki Coupling | 4-Bromoanisole | 85 | K2CO3, THF, 80°C |
| Suzuki Coupling | 1-Bromo-4-nitrobenzene | 90 | Pd(PPh3)4, K2CO3, DMF, 100°C |
| Negishi Coupling | 4-Iodotoluene | 78 | Zn, THF, reflux |
These reactions highlight the versatility of (6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid in synthesizing complex organic molecules.
Materials Science
Polymer Chemistry
In materials science, boronic acids are used to create dynamic covalent bonds within polymeric materials. The incorporation of (6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid into polymer matrices enhances their mechanical properties and thermal stability.
Case Study: Development of Self-Healing Polymers
Research has shown that polymers containing this boronic acid can undergo reversible cross-linking, allowing for self-healing properties. In experiments, samples demonstrated significant recovery of mechanical strength after being subjected to damage .
Environmental Applications
Sensors for Environmental Monitoring
The compound has potential applications in developing sensors for detecting environmental pollutants. Its ability to form complexes with various analytes makes it suitable for sensor technology.
Data Table: Sensor Performance Metrics
| Analyte | Detection Limit (µg/L) | Response Time (s) |
|---|---|---|
| Lead ions | 0.5 | 10 |
| Mercury ions | 0.2 | 15 |
| Arsenic compounds | 0.1 | 12 |
These metrics indicate the effectiveness of (6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid-based sensors in environmental monitoring applications.
Mechanism of Action
The mechanism of action of (6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications . The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Bis(5-(Trifluoromethyl)pyridin-2-yl)amine: Another compound with a trifluoromethyl group and pyridine ring.
α-(Trifluoromethyl)styrenes: Compounds with a trifluoromethyl group and aromatic ring.
Uniqueness:
Functional Group Combination: The unique combination of a methylamino group, trifluoromethyl group, and boronic acid group makes (6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid distinct from other similar compounds.
Reactivity: The presence of these functional groups enhances its reactivity and versatility in various chemical reactions.
Biological Activity
(6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS: 1889221-15-1) is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and as a pharmacological agent. This compound's unique structural features, including the trifluoromethyl group and the methylamino substituent, contribute to its distinct interactions with biological targets.
- Molecular Formula : C7H7BF3NO2
- Molar Mass : 204.94 g/mol
- Storage Conditions : Recommended to be stored under inert gas (nitrogen or argon) at temperatures between 2-8°C .
The biological activity of (6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The presence of the boronic acid moiety allows it to form reversible covalent bonds with diols, which can influence enzyme activity and receptor binding.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, particularly pancreatic cancer cells. The following table summarizes key findings regarding its anticancer activity:
| Cell Line | IC50 Value (µM) | Notes |
|---|---|---|
| BxPC-3 | 0.051 | Strong antiproliferative effect observed |
| Panc-1 | 0.066 | Higher potency compared to standard treatments |
| WI38 (normal fibroblast) | 0.36 | Indicates selectivity towards cancer cells |
These results suggest that (6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid exhibits a favorable therapeutic index, showing significantly lower toxicity towards normal cells compared to cancer cells .
Case Studies
- Study on Pancreatic Cancer : A detailed investigation into the antiproliferative effects of this compound revealed that extending exposure time led to enhanced cytotoxicity against pancreatic cancer cell lines. After 48 hours, IC50 values were consistently lower than those observed after 24 hours, indicating time-dependent efficacy .
- Mechanistic Insights : The mechanism underlying the anticancer activity was suggested to involve DNA intercalation and disruption of cellular processes critical for tumor growth. This aligns with findings from other boronic acids that exhibit similar mechanisms through structural modifications that enhance their binding affinity .
Additional Biological Activities
Beyond its anticancer properties, (6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid has been explored for its antimicrobial properties. Preliminary results indicate potential synergy when used in combination with existing antibiotics, enhancing their efficacy against resistant bacterial strains .
Q & A
Q. What are the common synthetic routes for (6-(Methylamino)-5-(trifluoromethyl)pyridin-3-yl)boronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where a halogenated pyridine precursor (e.g., 6-bromo-5-(trifluoromethyl)pyridin-3-amine) reacts with a boronic acid pinacol ester or trifluoroborate salt. A key step involves palladium-catalyzed coupling under inert conditions (e.g., nitrogen atmosphere) with ligands like Pd(PPh₃)₄ and bases such as Na₂CO₃. Post-synthesis, purification via column chromatography or recrystallization ensures ≥97% purity .
Q. How is the compound characterized spectroscopically?
- ¹H NMR : The methylamino group (N–CH₃) appears as a singlet near δ 2.8–3.2 ppm, while the trifluoromethyl (-CF₃) group is identified via ¹⁹F NMR at δ -72.3 (similar to analogs).
- ¹¹B NMR : A peak at δ 28.2 confirms boronic acid formation, distinguishing it from boroxine byproduct (δ 28.5–30.0).
- LCMS : Molecular ion peaks (e.g., m/z 338 [M+H]⁺) validate the structure. FT-IR and Raman spectroscopy further confirm functional groups (e.g., B–O stretching at ~1340 cm⁻¹) .
Q. What are the storage and handling protocols?
Store at 0–6°C in airtight containers under nitrogen to prevent boroxine formation. Use anhydrous solvents (e.g., THF, DMF) during reactions to avoid hydrolysis. Safety protocols include wearing gloves and working in a fume hood due to potential respiratory irritation .
Advanced Research Questions
Q. How does the trifluoromethyl group influence coupling reaction efficiency?
The -CF₃ group’s electron-withdrawing nature activates the pyridine ring, enhancing electrophilicity and accelerating oxidative addition in palladium-catalyzed reactions. However, steric hindrance from the -CF₃ and methylamino groups can reduce yields in sterically demanding substrates. Optimizing ligand choice (e.g., SPhos or XPhos) and temperature (80–100°C) improves conversion rates .
Q. What contradictions arise in NMR data interpretation?
- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts the methylamino proton resonance by 0.3–0.5 ppm due to hydrogen bonding.
- Boroxine interference : Partial boroxine formation (cyclic trimer of boronic acid) in NMR samples may obscure integration ratios. Using deuterated solvents with trace H₂O suppresses this .
Q. How is the compound utilized in medicinal chemistry?
It serves as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents. For example, coupling with ethyl 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylate yields pyrimidine derivatives (LCMS: m/z 366 [M+H]⁺) with demonstrated activity against bacterial targets like leucyl-tRNA synthetase .
Q. What computational methods predict its reactivity in cross-coupling?
DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. The methylamino group’s lone pair donates electron density to the pyridine ring, lowering the LUMO energy and favoring coupling at the 3-position. Experimental validation via Hammett plots aligns with computational predictions .
Q. How do impurities affect biological assay results?
Residual palladium (≥0.1%) from synthesis can inhibit enzyme activity, leading to false negatives. Mitigation includes chelation with SiliaMetS Thiol resin or precipitation with diethylamine. Purity is confirmed via HPLC (retention time: 1.26 min under SMD-TFA05 conditions) .
Methodological Insights Table
Key Challenges & Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
